N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide
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Overview
Description
N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide is a complex organic compound characterized by its biphenyl structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide typically involves multiple steps, starting from simpler biphenyl derivatives. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its amide groups.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins, potentially inhibiting or modulating their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethoxybiphenyl-4,4’-diamine
- Benzidine, 3,3’-dimethoxy-
- [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dichloro-
Uniqueness
N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide is unique due to its combination of methoxy, phenoxy, and amide functional groups, which provide a versatile platform for various chemical modifications and applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2O6/c1-45-37-25-29(17-23-35(37)41-39(43)27-13-19-33(20-14-27)47-31-9-5-3-6-10-31)30-18-24-36(38(26-30)46-2)42-40(44)28-15-21-34(22-16-28)48-32-11-7-4-8-12-32/h3-26H,1-2H3,(H,41,43)(H,42,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUPPBOSWFZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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